Cyclopropylmethanesulfonyl fluoride can be classified as a sulfonyl fluoride, a category of compounds known for their electrophilic properties due to the presence of the sulfonyl group (–SO₂) attached to a fluorine atom. This classification positions it within a broader context of organofluorine compounds, which are increasingly important in medicinal chemistry and materials science due to their unique physical and chemical properties.
The synthesis of cyclopropylmethanesulfonyl fluoride can be achieved through various methods, often involving the reaction of cyclopropylmethanol with sulfonyl fluoride reagents. One notable approach utilizes sulfuryl fluoride as an electrophilic source, where the cyclopropyl group acts as a nucleophile.
Technical Details:
Cyclopropylmethanesulfonyl fluoride has a molecular formula of C₄H₇F₁O₂S, with the following structural characteristics:
Molecular Data:
Cyclopropylmethanesulfonyl fluoride participates in various chemical reactions typical for sulfonyl fluorides:
Technical Details:
The mechanism of action for cyclopropylmethanesulfonyl fluoride primarily involves its role as an electrophile in various synthetic pathways. The sulfonyl fluoride moiety is highly reactive, allowing it to participate in nucleophilic attacks from various substrates.
Relevant data indicates that cyclopropylmethanesulfonyl fluoride can be stored under inert atmospheres to prevent hydrolysis or decomposition.
Cyclopropylmethanesulfonyl fluoride has significant applications in:
Radical-mediated approaches enable direct C–SO₂F bond formation on cyclopropane frameworks by leveraging ring strain to drive regioselective ring opening. The photocatalytic imidazolium-based SO₂F radical reagent (IMSF, e.g., 2b) serves as a bench-stable crystalline source of ·SO₂F radicals. Under blue light irradiation (460 nm) with 4CzIPN as a photocatalyst, IMSF generates ·SO₂F, which adds to electron-deficient alkenes or cyclopropane derivatives. For cyclopropyl rings, the initial adduct undergoes strain-driven regioselective C–C bond cleavage, yielding distal fluorosulfonylated products [10]. Key advantages include:
Table 1: Radical Initiators for Cyclopropane Fluorosulfonylation
Initiator System | ·SO₂F Source | Key Product Class | Efficiency (Yield Range) |
---|---|---|---|
IMSF/4CzIPN/hν | Benzimidazolium salt | Alkenyl-SO₂F, Alkyl-SO₂F | 58–71% |
Mn(OAc)₃ | Sulfonyl hydrazides | Dihydronaphthalenyl-SO₂F | Moderate (reported for analog) |
Cu(I)/Togni reagent II | CF₃SO₂X derivatives | CF₃-dihydronaphthalenes | Moderate-excellent |
Cyclopropanol derivatives undergo oxidative ring opening via O-centered radicals, generating β-keto sulfonyl fluorides after ·SO₂F trapping [9].
Palladium catalysis dominates stereoselective cyclopropane functionalization. Pd(II)-catalyzed cyclopropanation of unactivated alkenes employs alkyl sulfonyl fluorides as ambiphiles (acting as both carbene precursors and oxidants). The sulfonyl fluoride group acidifies proximal C–H bonds, facilitating carbopalladation, while the –SO₂F moiety serves as an internal oxidant for Pd(0)/Pd(II) cycling. This method delivers cis-substituted cyclopropyl sulfonyl fluorides with broad substrate scope (–CN, –CO₂R, isoxazolyl) [4].
Rhodium catalysis enables chelation-assisted C–H functionalization of cyclopropane derivatives. Vinylcyclopropanes (VCPs) or cyclopropanols undergo oxidative addition via rhodacyclobutane intermediates, followed by insertion and reductive elimination to form C–SO₂F bonds. Strain release in VCPs provides a potent thermodynamic driving force [1] [3].
Table 2: Metal-Catalyzed Cyclopropane Fluorosulfonylation
Catalyst | Directing Group | Cyclopropane Substrate | Key Product |
---|---|---|---|
Pd(OAc)₂ | None (ambiphile) | Alkyl-SO₂F + olefin | cis-1,2,3-Trisubstituted cyclopropanes |
Rh₂(OAc)₄ | Pyridine-based | Vinylcyclopropanes | Fused bicyclic sulfonyl fluorides |
Cp*Ir(PMe₃) | None | Methylenecyclopropanes | Allylic-SO₂F |
Photocatalysis enables redox-neutral fluorosulfonylation under mild conditions. The IMSF/4CzIPN system (E₁/₂ᵣₑd = −1.07 V vs. SCE) operates via a reductive quenching cycle:
For cyclopropane substrates, radical addition triggers strain-driven ring opening, enabling access to γ-fluorosulfonyl carbonyls. The method achieves late-stage functionalization of complex molecules (e.g., steroid-derived alkenes) with moderate yields (45–65%) [10] . Stereoselectivity is controlled by the photocatalyst and sacrificial HAT agent.
Domino sequences merge cyclopropane activation with fluorosulfonylation in one pot. Pd-catalyzed cyclopropanation/fluorosulfonylation exemplifies this: alkyl sulfonyl fluorides react with olefins via Pd-carbene intermediates, forming cyclopropyl-SO₂F derivatives. Subsequent ring opening with nucleophiles (e.g., amines) yields fluorosulfonylated acyclic products [4].
In radical domino processes, cyclopropanol ring opening generates β-keto radicals that undergo intramolecular cyclization with tethered alkenes, followed by ·SO₂F trapping. This affords fused bicyclic sulfonyl fluorides (e.g., hydronaphthalenyl-SO₂F) [9] [6]. Key advantages:
Corey–Chaykovsky cyclopropanation of sulfonyl-fluoride-substituted sulfonium ylides achieves cis or trans selectivity. Ylides derived from sulfonyl fluorides react with α,β-unsaturated nitriles under mild conditions, yielding cis- or trans-cyclopropyl-SO₂F derivatives with excellent diastereoselectivity (>20:1 dr). The –SO₂F group remains intact for downstream SuFEx click chemistry [5].
Transition metal-mediated stereocontrol: Pd-catalyzed C–H functionalization of cyclopropanes with pyrazole directing groups retains stereochemistry during C–SO₂F bond formation. trans-Cyclopropyl sulfonyl fluorides are accessible via stereospecific oxidative addition of Pd(0) into cyclopropyl C–H bonds [7] [1].
Pharmacological relevance: Fluorinated cyclopropylmethylamines (e.g., 21a–d) exhibit potent 5-HT₂C receptor agonism. The cyclopropyl ring’s conformation and –SO₂F metabolic stability enhance blood-brain barrier penetration (LogBB = −0.04 to 0.12) .
Table 3: Stereoselectivity in Cyclopropyl-SO₂F Synthesis
Method | Substituent Pattern | diastereoselectivity | Pharmacological Utility |
---|---|---|---|
Corey–Chaykovsky | cis-CN/SO₂F | >20:1 dr | SuFEx handle for bioconjugation |
Pd-catalyzed C–H activation | trans-Aryl/SO₂F | Retained configuration | 5-HT₂C agonists (e.g., 21b) |
Rh-catalyzed VCP functionalization | Fused bicyclic | cis-fused | N/A |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5